3,4-Dichloroisothiazole-5-carboxylic acid
Overview
Description
3,4-Dichloroisothiazole-5-carboxylic acid: is a heterocyclic compound with the molecular formula C4HCl2NO2S and a molecular weight of 198.03 g/mol . It is a derivative of isothiazole, characterized by the presence of chlorine atoms at the 3 and 4 positions and a carboxylic acid group at the 5 position. This compound is known for its diverse biological activities and is used in various scientific research applications .
Mechanism of Action
Target of Action
It’s known that this compound has been used in organic synthesis as a catalyst or intermediate .
Mode of Action
It’s suggested that the compound might interact with its targets through the isothiazole ring, which is a key structural feature of this molecule .
Biochemical Pathways
It’s known that isothiazole derivatives can participate in various chemical reactions, suggesting that they might influence a range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Dichloroisothiazole-5-carboxylic acid are not well-studied. As a small molecule, it’s likely to be absorbed and distributed throughout the body. The metabolism and excretion processes would depend on the specific biological systems involved .
Result of Action
One study suggests that a compound with a similar structure showed activity againstP. cubensis, a type of fungus . This suggests that this compound might have potential fungicidal activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, safety precautions should be taken to avoid skin and eye contact, and inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Dichloroisothiazole-5-carboxylic acid involves the oxidation of isothiazole compounds. The process typically includes reacting the isothiazole compound with an oxidizing agent to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloroisothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the carboxylic acid group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted isothiazole derivatives with various functional groups.
Scientific Research Applications
3,4-Dichloroisothiazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3,4-Dichloroisothiazole-5-carboxamide: A derivative with similar biological activities.
Isotianil: Another isothiazole derivative with fungicidal properties.
Strobilurins: A class of fungicides with a similar mode of action, inhibiting mitochondrial respiration.
Uniqueness: 3,4-Dichloroisothiazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3,4-dichloro-1,2-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZKNCJWLIWCSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041467 | |
Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18480-53-0 | |
Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18480-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-5-isothiazolecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-5-isothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloroisothiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLORO-5-ISOTHIAZOLECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7254T4E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the potential applications of 3,4-Dichloroisothiazole-5-carboxylic acid derivatives in agriculture?
A: Research suggests that derivatives of this compound, specifically the amide derivatives, show promising results as potential agricultural fungicides and antiviral agents. Studies demonstrated that some derivatives exhibit broad-spectrum fungicidal activity against various fungi. For instance, compound Ⅲe, a specific 3,4-dichloroisothiazole-5-carboxylic amide, demonstrated over 50% inhibition against nine fungal species at a concentration of 50 μg/mL []. Additionally, compounds Ⅲa and Ⅲi exhibited significant systemic acquired resistance against the Tobacco Mosaic Virus (TMV) in tobacco plants [].
Q2: How is the structure of this compound modified to generate new compounds with potential biological activity?
A: The primary modification strategy involves reacting the carboxylic acid group of this compound to form amides. This reaction is achieved by first converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with various amines to yield a diverse library of 3,4-dichloroisothiazole-5-carboxylic amides [, ]. This structural modification is crucial as it allows for the exploration of structure-activity relationships, potentially leading to the identification of compounds with improved potency and a broader activity spectrum.
Q3: Are there efficient synthetic methods available for producing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide?
A: Yes, a specific process has been described for the preparation of 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide []. This method involves two main steps:
Q4: What spectroscopic techniques are used to characterize this compound derivatives?
A: Researchers primarily utilize Nuclear Magnetic Resonance (¹H NMR), Infrared Spectroscopy (IR), and elemental analysis to confirm the synthesis and characterize the structure of novel this compound derivatives []. These techniques provide valuable information about the compound's structure, purity, and presence of specific functional groups, which are essential for understanding their properties and potential applications.
Q5: Has this compound been explored in other areas besides agricultural applications?
A: While the provided research focuses on agricultural applications, this compound has also been investigated in the development of photoluminescent materials. Studies explored its use as a ligand in combination with 1,10-phenanthroline to form a mixed-ligand Europium(III) complex with potential applications in areas like sensing and display technologies [].
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